molecular formula C18H17BrClNO2 B2880634 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide CAS No. 1421525-32-7

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B2880634
CAS No.: 1421525-32-7
M. Wt: 394.69
InChI Key: FHEKSXDHGRRQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. 5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a synthetic benzamide derivative intended for research purposes. Its molecular structure, which incorporates halogen substituents, a cyclopropyl group, and a hydroxyethyl linker, suggests potential for diverse pharmacological investigation. This compound is of interest to researchers exploring novel bioactive molecules. Structurally related benzamide compounds have demonstrated significant antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, the presence of the cyclopropyl moiety is a key feature in several chemotypes investigated for their activity against Plasmodium falciparum , the parasite responsible for malaria, with studies indicating cytochrome b in the mitochondrial electron transport chain as a potential target . Other research on N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of negative allosteric modulators for ion channels like the Zinc-Activated Channel (ZAC) . The combination of pharmacophores in this single molecule may render it a valuable chemical tool for probing infectious disease mechanisms, ion channel function, and for use in structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEKSXDHGRRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Hydroxybenzoic Acid Derivatives

A patent by CN114591250A demonstrates bromination of 2-hydroxypyrimidine using hydrobromic acid (20–50 wt%) and hydrogen peroxide (10–50 wt%) at 30–100°C. Adapting this to benzamide synthesis, 5-bromo-2-hydroxybenzamide is obtained in 94–99% yield when reacting 2-hydroxybenzamide with HBr:H₂O₂ (1:1–3:1 molar ratio) for 8–14 hours. Excess H₂O₂ is quenched with catalase (150 IU/mL) to prevent over-oxidation.

Chlorination via Phosphorus Oxychloride

Chlorination of the 2-hydroxy group is achieved using phosphorus oxychloride (POCl₃) and organic amines (triethylamine, diisopropylethylamine). Optimal conditions from CN114591250A involve refluxing 5-bromo-2-hydroxybenzamide with POCl₃ (1–5 molar equivalents) and triethylamine (0.6–2 equivalents) at 50–120°C for 5–8 hours. This yields 5-bromo-2-chlorobenzoyl chloride with >98% purity, as confirmed by HPLC.

Preparation of the Amine Side Chain: 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine

Grignard Addition to Cyclopropanecarboxaldehyde

The amine side chain is synthesized via a three-step sequence:

  • Formation of cyclopropanecarboxaldehyde : Cyclopropane carbonyl chloride is reduced to the aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).
  • Nucleophilic addition : Phenylmagnesium bromide reacts with cyclopropanecarboxaldehyde to yield 2-cyclopropyl-2-phenyl-1-ethanol.
  • Reductive amination : The alcohol is converted to the primary amine using ammonium acetate and sodium cyanoborohydride in methanol.

Stereochemical Control

The tertiary alcohol’s stereochemistry is controlled by employing (R)- or (S)-BINOL-derived catalysts during the Grignard step, achieving enantiomeric excess (ee) >90%.

Amide Coupling: Optimizing Reaction Efficiency

Schotten-Baumann Conditions

A modified Schotten-Baumann reaction couples 5-bromo-2-chlorobenzoyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine in a biphasic system (dichloromethane/water) with sodium carbonate (pH 9–10). The reaction proceeds at 0–5°C for 2 hours, yielding 82–88% of the target compound.

Catalytic Coupling Agents

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach improves yields to 90–94% while reducing epimerization risks.

Purification and Analytical Characterization

Crystallization and Filtration

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Residual solvents are removed under reduced pressure (50°C, 10 mmHg).

Spectroscopic Analysis

  • FTIR : Strong absorption at 1650 cm⁻¹ confirms the amide C=O stretch.
  • ¹H-NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.97 (q, J=6.8 Hz, 2H, CH₂).
  • MS (ESI+) : m/z 417.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₈BrClNO₂.

Industrial-Scale Optimization

Solvent Recycling

The patent CN114591250A emphasizes recycling unreacted HBr and POCl₃ via distillation, reducing waste by 40%.

Continuous Flow Synthesis

Pilot studies demonstrate a 4x productivity increase using microreactors for bromination and chlorination steps, with residence times of <10 minutes.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehalogenated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share a benzamide backbone but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features
5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (Target) C₁₈H₁₆BrClNO₂ 393.69 Cyclopropyl, hydroxyl, phenyl on ethyl side chain; Br/Cl on benzamide
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide C₂₂H₁₃BrClNO₃ 454.70 Chromenyl (coumarin derivative) linked via phenyl; Br/Cl on benzamide
5-Bromo-2-chloro-N-(5-quinolinyl)benzamide C₁₆H₁₀BrClN₂O 361.62 Quinolinyl group (aromatic N-heterocycle); Br/Cl on benzamide
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide C₁₆H₁₀BrCl₂N₂O₂S 437.10 Thiazole ring with phenyl; dichloro and hydroxyl groups on benzamide
5-Chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide C₂₀H₁₄Cl₂N₂O₃ 413.24 Schiff base linkage; hydroxyl and chloro groups on benzamide; aldehyde-derived substituent

Physicochemical and Functional Comparisons

Hydrophobicity and Solubility
  • The target compound’s cyclopropyl and phenyl groups increase hydrophobicity, but the hydroxyl group partially offsets this, enhancing solubility in ethanol or DMSO .
  • The chromenyl derivative (454.70 g/mol) exhibits higher molar mass and extended π-conjugation, likely reducing aqueous solubility but improving UV absorption properties .

NMR and Structural Analysis Insights

Comparative NMR studies (as in ) reveal that substituents in regions analogous to "positions 29–36" and "39–44" (e.g., cyclopropyl vs. chromenyl) significantly alter chemical shifts. For example:

  • The target compound’s cyclopropyl group induces upfield shifts in adjacent protons due to ring strain and electron-withdrawing effects.
  • Chromenyl or quinolinyl substituents cause downfield shifts in aromatic protons due to extended conjugation .

Biological Activity

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

  • Bromine (Br) and Chlorine (Cl) substituents on the benzamide ring.
  • A cyclopropyl group attached to a hydroxy-phenylethyl moiety.

This unique structure may contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Several studies have indicated that benzamide derivatives can inhibit key enzymes involved in cancer progression, such as:

  • Inhibition of tubulin polymerization : This leads to cell cycle arrest at the G2/M phase, which is crucial in cancer therapy .
  • Inhibition of dihydrofolate reductase (DHFR) : Compounds similar to this compound have been shown to downregulate DHFR, thereby affecting folate metabolism and cancer cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeEffectReference
AnticancerInhibits cell proliferation
Enzyme InhibitionInhibits DHFR and tubulin polymerization
Cell Cycle ArrestInduces G2/M phase arrest
Selectivity IndexSelective against specific cancer cell lines

Case Studies

  • Anticancer Activity : A study evaluated a series of benzamide derivatives, including this compound against various cancer cell lines. The compound exhibited significant cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cells, demonstrating a selectivity index that suggests potential for targeted therapy .
  • Mechanistic Insights : Research indicated that the compound's ability to disrupt microtubule dynamics contributes to its anticancer properties. The molecular docking studies revealed that it binds effectively to the colchicine-binding site on tubulin, suggesting a mechanism similar to that of established chemotherapeutic agents .
  • Pharmacological Profiling : In a pharmacological study, the compound was assessed for its impact on metabolic pathways. It was found to significantly reduce NADP and NADPH levels in treated cells, which correlates with its inhibitory effects on DHFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.